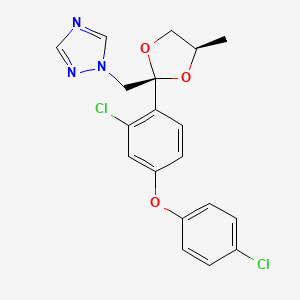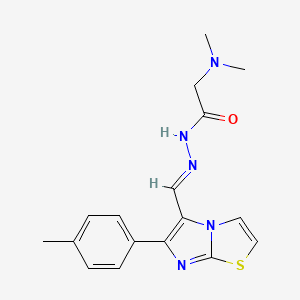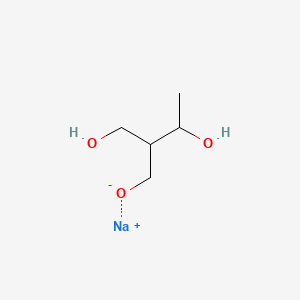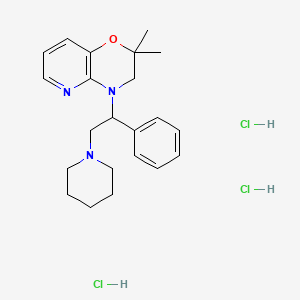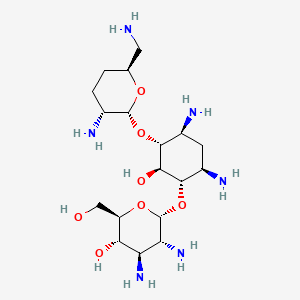
2''-Amino-2''-deoxydibekacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’‘-Amino-2’‘-deoxydibekacin is a derivative of dibekacin, an aminoglycoside antibiotic. This compound is designed to enhance antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against enzymatic inactivation by resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-2’‘-deoxydibekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Industrial Production Methods
Industrial production methods for 2’‘-Amino-2’‘-deoxydibekacin involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specific catalysts and reagents to facilitate the selective amination of the 2’'-hydroxyl group .
Análisis De Reacciones Químicas
Types of Reactions
2’‘-Amino-2’'-deoxydibekacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group to form different derivatives.
Reduction: Reduction reactions can be used to modify other functional groups in the molecule.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’‘-Amino-2’'-deoxydibekacin with modified functional groups, which can have different antibacterial properties .
Aplicaciones Científicas De Investigación
2’‘-Amino-2’'-deoxydibekacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino group modifications on aminoglycoside antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Medicine: Explored as a potential treatment for infections caused by resistant bacterial strains, particularly MRSA.
Industry: Utilized in the development of new antibiotics with improved efficacy and reduced toxicity.
Mecanismo De Acción
The mechanism of action of 2’‘-Amino-2’'-deoxydibekacin involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and elimination of proofreading, which ultimately results in bacterial cell death . The compound targets the 16S rRNA within the ribosome, disrupting its function and preventing the synthesis of essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
Dibekacin: The parent compound, which has a hydroxyl group at the 2’’ position.
Arbekacin: Another aminoglycoside antibiotic with modifications that enhance its activity against resistant bacteria.
Kanamycin: A related aminoglycoside with a different spectrum of activity.
Uniqueness
2’‘-Amino-2’‘-deoxydibekacin is unique due to its enhanced stability against enzymatic inactivation and its potent activity against resistant bacterial strains. The replacement of the 2’'-hydroxyl group with an amino group significantly improves its antibacterial properties compared to its parent compound, dibekacin .
Propiedades
Número CAS |
147920-24-9 |
|---|---|
Fórmula molecular |
C18H38N6O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-12(24)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clave InChI |
AILUEIPMTGLUPY-JXHXODKCSA-N |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N)N)N |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


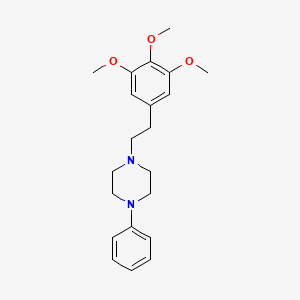

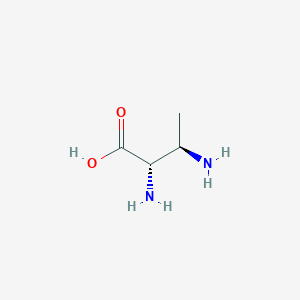



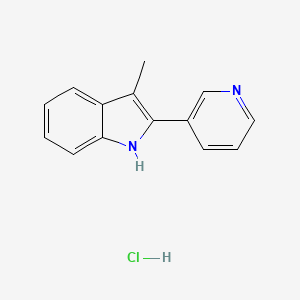
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
